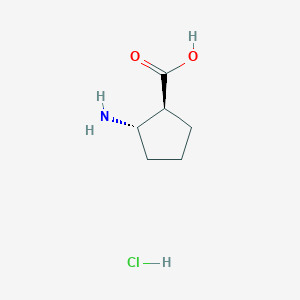![molecular formula C14H17BF4O3 B1528972 2-[5-Fluoro-2-(2,2,2-trifluoroethoxy)phenyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane CAS No. 1079402-39-3](/img/structure/B1528972.png)
2-[5-Fluoro-2-(2,2,2-trifluoroethoxy)phenyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane
Übersicht
Beschreibung
Synthesis Analysis
The synthesis of similar compounds has been reported in the literature. For instance, a series of new 1-{5-[2,5-bis(2,2,2-trifluoroethoxy)phenyl]-1,3,4-oxadiazol-3-acetyl-2-aryl-2H/methyl derivatives were synthesized through a multistep reaction sequence . The compounds were synthesized by the condensation of various aldehydes and acetophenones with the laboratory-synthesized acid hydrazide, which afforded the Schiff’s bases. Cyclization of the Schiff bases yielded 1,3,4-oxadiazole derivatives .Wissenschaftliche Forschungsanwendungen
Polymer Synthesis and Modification
This compound is utilized in the precision synthesis of polymeric materials, such as poly(3-hexylthiophene), through catalyst-transfer Suzuki-Miyaura coupling polymerization processes. These methods yield polymers with narrow molecular weight distributions and high regioregularity, which are crucial for applications in organic electronics and photovoltaics. For instance, Yokozawa et al. (2011) demonstrated the use of a related compound in the synthesis of P3HT, a semiconducting polymer, highlighting the importance of catalyst-transfer mechanisms in achieving well-defined polymer structures (Yokozawa, Suzuki, Nojima, Ohta, & Yokoyama, 2011).
Catalysis and Fluorination Reactions
In the realm of synthetic chemistry, this boron-containing compound plays a pivotal role in catalytic processes, especially in fluorination reactions that introduce fluorine atoms or fluoroalkyl groups into organic molecules. Such transformations are vital for the development of pharmaceuticals, agrochemicals, and materials with enhanced properties. Koike and Akita (2016) discussed the catalytic fluoromethylation of carbon-carbon multiple bonds, showcasing the versatility of fluorinated compounds in synthetic methodologies (Koike & Akita, 2016).
Material Science and Nanotechnology
This compound is also involved in the development of advanced materials, such as fluorinated polymers and nanoparticles, which possess unique optical and electronic properties. For example, Fischer, Baier, and Mecking (2013) explored the creation of emission-tuned nanoparticles using heterodifunctional polyfluorene building blocks, highlighting the potential of such materials in optoelectronic applications (Fischer, Baier, & Mecking, 2013).
Organic/Inorganic Hybrid Materials
Furthermore, the ability of this compound to act as a ligand or precursor for the synthesis of hybrid organic/inorganic particles is notable. Such materials combine the desirable properties of both organic polymers and inorganic nanoparticles, leading to novel functionalities. The research by de Roo et al. (2014) on organic/inorganic semiconductor hybrid particles via functionalized polyfluorene ligands is a prime example of this application (de Roo, Haase, Keller, Hinz, Schmid, Seletskiy, Cölfen, Leitenstorfer, & Mecking, 2014).
Wirkmechanismus
Target of Action
Similar compounds have been found to target the vegf receptor 2 (vegfr-2), which plays a crucial role in tumor-induced angiogenesis .
Mode of Action
It is known that this compound is used in suzuki–miyaura cross-coupling reactions, which are widely applied transition metal catalyzed carbon–carbon bond forming reactions .
Biochemical Pathways
Compounds with similar structures have been found to affect the vegf-signaling pathway .
Eigenschaften
IUPAC Name |
2-[5-fluoro-2-(2,2,2-trifluoroethoxy)phenyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H17BF4O3/c1-12(2)13(3,4)22-15(21-12)10-7-9(16)5-6-11(10)20-8-14(17,18)19/h5-7H,8H2,1-4H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OCWZJDZEQHSSMJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=C(C=CC(=C2)F)OCC(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H17BF4O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
320.09 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-[5-Fluoro-2-(2,2,2-trifluoroethoxy)phenyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



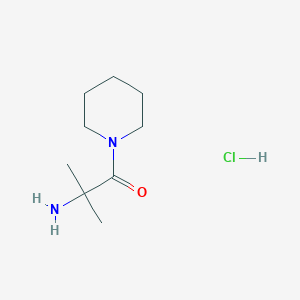
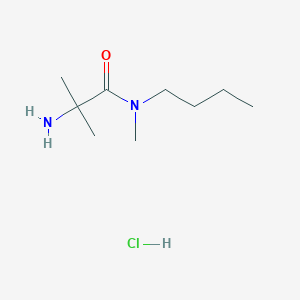

![1-Boc-1-azaspiro[3.3]heptane-6-carboxylic acid](/img/structure/B1528893.png)
![1-Oxa-7-azaspiro[3.5]nonane](/img/structure/B1528897.png)
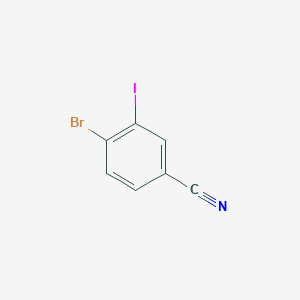
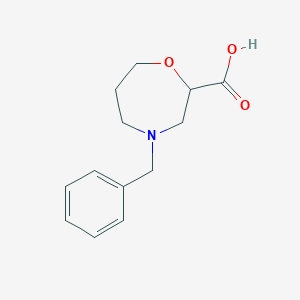
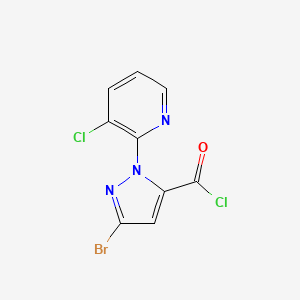
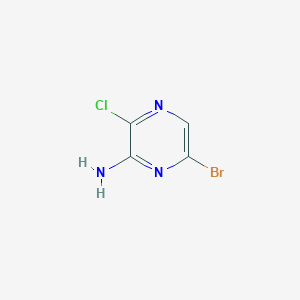
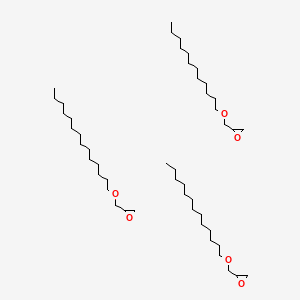


![4-Amino-1-((6aR,8R,9R,9aS)-9-hydroxy-2,2,4,4-tetraisopropyltetrahydro-6H-furo[3,2-f][1,3,5,2,4]trioxadisilocin-8-yl)-1,3,5-triazin-2(1H)-one](/img/structure/B1528910.png)
